N-(3-Chlorobenzyl)ethane-1,2-diamine
Overview
Description
N-(3-Chlorobenzyl)ethane-1,2-diamine is a chemical compound with the molecular formula C₉H₁₃ClN₂.
Mechanism of Action
Target of Action
N-(3-Chlorobenzyl)ethane-1,2-diamine (NCEA) primarily targets Cryptosporidium spp. , a parasite that causes cryptosporidiosis, an infection of the small intestine . This compound also interacts with transportin , a protein involved in nuclear-cytoplasmic transport .
Mode of Action
NCEA inhibits protein synthesis by binding to transportin and blocking its nuclear localization signal . This interaction disrupts the normal functioning of the parasite, leading to its eventual death . Additionally, NCEA exhibits antiviral properties, potentially due to its ability to inhibit the activity of human immunodeficiency virus type 1 (HIV-1) .
Biochemical Pathways
parasite . The downstream effects of these disruptions likely include impaired growth and reproduction of the parasite, leading to its elimination from the host organism .
Result of Action
The primary result of NCEA’s action is the inhibition of Cryptosporidium spp., leading to the treatment of cryptosporidiosis . By binding to transportin and blocking its nuclear localization signal, NCEA disrupts essential biological processes within the parasite, leading to its death . Additionally, NCEA’s potential antiviral properties may result in the inhibition of HIV-1 activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of NCEA. For instance, the presence of Cryptosporidium spp. in the environment can affect the compound’s effectiveness as a treatment for cryptosporidiosis . Other factors, such as pH, temperature, and the presence of other biological or chemical agents, could also impact NCEA’s stability and action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobenzyl)ethane-1,2-diamine typically involves the reaction of 3-chlorobenzyl chloride with ethane-1,2-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with efficient mixing
Purification: Crystallization or distillation to purify the product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
N-(3-Chlorobenzyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an inhibitor of protein synthesis in Cryptosporidium spp.
Medicine: Explored as a drug candidate for the treatment of cryptosporidiosis and has shown antiviral properties against HIV-1.
Industry: Utilized in the development of novel vaccines and as a reference standard in pharmaceutical testing
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-ethane-1,2-diamine: Lacks the chlorine atom, resulting in different reactivity and biological activity.
N-(4-Chlorobenzyl)ethane-1,2-diamine: Similar structure but with the chlorine atom at the para position, which may affect its binding affinity and reactivity.
N-(3-Bromobenzyl)ethane-1,2-diamine:
Uniqueness
N-(3-Chlorobenzyl)ethane-1,2-diamine is unique due to the presence of the chlorine atom at the meta position, which influences its chemical reactivity and biological activity. This specific positioning enhances its ability to inhibit protein synthesis and provides distinct antiviral properties .
Properties
IUPAC Name |
N'-[(3-chlorophenyl)methyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,12H,4-5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIONAMRSWISW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608595 | |
Record name | N~1~-[(3-Chlorophenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102450-75-9 | |
Record name | N~1~-[(3-Chlorophenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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